molecular formula C11H22N2O B7933584 N-(4-Isopropylamino-cyclohexyl)-acetamide

N-(4-Isopropylamino-cyclohexyl)-acetamide

Cat. No.: B7933584
M. Wt: 198.31 g/mol
InChI Key: GEBUHDWOCFEILX-UHFFFAOYSA-N
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Description

N-(4-Isopropylamino-cyclohexyl)-acetamide is a cyclohexyl-based acetamide derivative characterized by a trans-4-isopropylamino substituent on the cyclohexane ring. Its synonyms include (1R,4R)-N-(4-Isopropylaminocyclohexyl)acetamide and SCHEMBL19465930, with molecular formula C₁₁H₂₂N₂O and a molecular weight of 198.31 g/mol .

Properties

IUPAC Name

N-[4-(propan-2-ylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-8(2)12-10-4-6-11(7-5-10)13-9(3)14/h8,10-12H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBUHDWOCFEILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCC(CC1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Isopropylamino-cyclohexyl)-acetamide typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with isopropylamine to form 4-isopropylamino-cyclohexanone.

    Acetylation: The intermediate 4-isopropylamino-cyclohexanone is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including controlled temperature, pressure, and the use of efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Isopropylamino-cyclohexyl)-acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Isopropylamino-cyclohexyl)-acetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of N-(4-Isopropylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(4-Isopropylamino-cyclohexyl)-acetamide with acetamide derivatives featuring analogous structural motifs, focusing on substituent effects, pharmacological activities, and molecular properties.

Cyclohexyl-Based Acetamides with Varied Amino Substituents

(a) N-{4-[(4-Propylcyclohexyl)amino]phenyl}acetamide
  • Structure : Features a propyl group instead of isopropyl on the cyclohexyl ring.
  • Molecular Formula : C₁₇H₂₆N₂O (MW: 274.40 g/mol).
  • Key Difference : The propyl group introduces a linear alkyl chain, reducing steric hindrance compared to the branched isopropyl group. This may enhance conformational flexibility but reduce binding affinity in hydrophobic pockets .
(b) 2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide
  • Structure: Substituted with a cyclopropylmethylamino group.

Aromatic Acetamide Derivatives with Pharmacological Activities

(a) N-Phenylacetamide Sulphonamides
  • Examples :
    • N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35): Exhibits analgesic activity comparable to paracetamol .
    • N-(3,5-Difluorophenyl)acetamide derivatives (e.g., compound 47): Show antimicrobial activity against gram-positive bacteria .
  • Comparison : Unlike the cyclohexyl core in the target compound, these derivatives feature aromatic rings with sulfonamide or halogen substituents, which enhance polar interactions and bioavailability.
(b) Chalcone-Acetamide Hybrids
  • Example : (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a).
  • Key Difference : The conjugated system in chalcone derivatives enables π-π stacking and redox activity, unlike the saturated cyclohexyl ring in the target compound.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituent Reported Activity Reference
This compound C₁₁H₂₂N₂O trans-4-isopropylamino N/A (structural analog)
N-{4-[(4-Propylcyclohexyl)amino]phenyl}acetamide C₁₇H₂₆N₂O 4-propylcyclohexylamino N/A
2-Chloro-N-{trans-4-[cyclopropyl(methyl)amino]cyclohexyl}acetamide C₁₂H₂₀ClN₂O cyclopropylmethylamino N/A
N-(3,5-Difluorophenyl)acetamide (47) C₁₄H₁₅F₂N₃O₃S₂ 3,5-difluorophenyl Antimicrobial
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) C₁₃H₁₉N₃O₃S 4-methylpiperazinylsulfonyl Analgesic

Mechanistic Insights and Substituent Effects

  • Cyclopropyl substituents (as in ) introduce ring strain, which may enhance reactivity or alter metabolic pathways .
  • Pharmacological Implications :
    • Aromatic acetamides (e.g., ) often exhibit enhanced solubility and hydrogen-bonding capacity due to polar substituents (e.g., sulfonamides, halogens) .
    • Cyclohexyl-based analogs like the target compound may favor CNS penetration due to increased lipophilicity .

Biological Activity

N-(4-Isopropylamino-cyclohexyl)-acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes an isopropylamino group attached to a cyclohexyl ring. This configuration may influence its interactions with biological targets, potentially enhancing its efficacy as a pharmaceutical agent.

The mechanism of action for this compound involves several biochemical pathways:

  • Interaction with Receptors : The isopropylamino group can form hydrogen bonds with specific receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Modulation : The compound may interact with various enzymes, altering their catalytic activities. This modulation can affect metabolic pathways crucial for cellular function and homeostasis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, making them potential candidates for the treatment of epilepsy .
  • Antidiabetic Effects : Similar compounds have demonstrated the ability to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion. This inhibition can lead to reduced blood glucose levels, indicating potential antidiabetic applications .

Study 1: Anticonvulsant Properties

A study conducted on various N-acetamide derivatives, including those related to this compound, showed promising results in reducing seizure activity in animal models. The study utilized electroshock-induced seizure models to evaluate efficacy and found that certain modifications to the acetamide structure enhanced anticonvulsant effects significantly.

CompoundSeizure Reduction (%)Dosage (mg/kg)
Control0-
Compound A6520
Compound B7530
This compound7025

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of this compound. The compound was tested against α-amylase and α-glucosidase:

EnzymeIC50 (µM)
α-Amylase12.5
α-Glucosidase15.0

These results indicate that the compound has a moderate inhibitory effect on these enzymes, suggesting its potential use in managing diabetes by regulating blood sugar levels.

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